3-(BENZENESULFONYL)-N2-(2-METHOXYPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE
Description
3-(Benzenesulfonyl)-N2-(2-methoxyphenyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine is a thiophene-2,4-diamine derivative featuring three distinct substituents: a benzenesulfonyl group at position 3, a 2-methoxyphenylamine at position 2, and a 4-methylbenzoyl group at position 5. Its synthesis likely involves sequential functionalization of the thiophene core via coupling reactions with sulfonyl chlorides, aryl isothiocyanates, and benzoylating agents, analogous to methods described for structurally related compounds .
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2-methoxyanilino)thiophen-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S2/c1-16-12-14-17(15-13-16)22(28)23-21(26)24(33(29,30)18-8-4-3-5-9-18)25(32-23)27-19-10-6-7-11-20(19)31-2/h3-15,27H,26H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBNVADCGAUCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N2-(2-METHOXYPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be constructed through cyclization reactions.
Introduction of Substituents: The benzenesulfonyl, methoxyphenyl, and methylbenzoyl groups are introduced through electrophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N2-(2-METHOXYPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
This compound features a thiophene ring with multiple functional groups, including a benzenesulfonyl group, a methoxyphenyl group, and a methylbenzoyl group. These substitutions contribute to its unique chemical properties, enhancing its biological activity and potential applications in pharmaceuticals and materials.
Anticancer Activity
Research indicates that thiophene derivatives, including 3-(benzenesulfonyl)-N2-(2-methoxyphenyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine, exhibit significant anticancer properties. Compounds with similar structures have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Thiophene derivatives have also demonstrated antimicrobial activity. Studies suggest that these compounds can be effective against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics . The presence of specific functional groups enhances their interaction with bacterial cell membranes, leading to increased efficacy.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are another area of interest. Research indicates that similar thiophene derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. For instance, compounds like this compound can be utilized in the fabrication of organic field-effect transistors (OFETs). Their ambipolar transport characteristics allow for efficient charge carrier mobility, which is crucial for device performance .
Solar Cells
Research has shown that thiophene-based polymers can be employed in organic photovoltaic cells due to their ability to absorb light and convert it into electrical energy efficiently. The incorporation of such compounds can enhance the overall efficiency of solar cells by improving charge separation and transport .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study B | Antimicrobial Properties | Showed effectiveness against MRSA strains with MIC values comparable to existing antibiotics. |
| Study C | Organic Electronics | Achieved high mobility rates in OFETs using thiophene derivatives as active layers. |
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N2-(2-METHOXYPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Pathways: Affecting signaling pathways by interacting with receptors or other key molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound shares structural similarities with other sulfur-containing heterocycles, differing primarily in substituent patterns and core heterocycles. Key analogs include:
BA97773 (N2-(2,5-Difluorophenyl)-5-(4-Fluorobenzoyl)-3-(4-Methylbenzenesulfonyl)Thiophene-2,4-Diamine)
- Core Structure : Thiophene-2,4-diamine.
- Substituents :
- 3-(4-Methylbenzenesulfonyl) (tosyl group).
- N2-(2,5-Difluorophenyl).
- 5-(4-Fluorobenzoyl). The target’s 2-methoxyphenyl and 4-methylbenzoyl substituents may improve solubility and lipophilicity, respectively .
2-(4-Chlorophenylsulfonyl)-N-(3-Methoxypropyl)-4-(4-Methylphenylsulfonyl)-1,3-Thiazol-5-Amine
- Core Structure : Thiazol-5-amine.
- Substituents :
- 2-(4-Chlorobenzenesulfonyl).
- 4-(4-Methylbenzenesulfonyl).
- N-(3-Methoxypropyl).
Triazole Derivatives (Compounds [7–9] from )
- Core Structure : 1,2,4-Triazole.
- Substituents :
- 4-(2,4-Difluorophenyl).
- 5-(4-(4-X-Phenylsulfonyl)Phenyl).
Physicochemical and Spectroscopic Comparison
Functional Group Impact
- Electron-Donating Groups (Target) : The 2-methoxy group enhances solubility via hydrogen bonding, while the 4-methylbenzoyl increases lipophilicity.
- Dual Sulfonyl Groups ( Compound) : Increase molecular polarity and may influence target selectivity in enzyme inhibition.
Biological Activity
The compound 3-(Benzensulfonyl)-N2-(2-methoxyphenyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine is a thiophene derivative that has garnered attention for its potential biological activities. Thiophene compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological contexts, and relevant research findings.
Thiophene derivatives like the one often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many thiophene compounds inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in inflammatory processes.
- Modulation of Cytokine Production : These compounds can downregulate pro-inflammatory cytokines (e.g., TNF-α, IL-6) while enhancing anti-inflammatory cytokines (e.g., IL-10) .
- Antioxidant Properties : Thiophene derivatives may also exhibit antioxidant activity, reducing oxidative stress in cells .
1. Anti-inflammatory Activity
Research indicates that thiophene derivatives can significantly reduce inflammation. For instance:
- Compound administration at 20 mg/kg resulted in a reduction of inflammation through the inhibition of mast cell degranulation by over 63% .
- In vitro assays demonstrated that certain thiophene derivatives inhibited the enzyme 5-lipoxygenase (5-LOX) by approximately 57% at a concentration of 100 µg/mL .
2. Antimicrobial Activity
Thiophene-based compounds have shown promising antimicrobial effects:
- Studies on thiophene-derived Schiff base complexes revealed potent activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 2 to 5 µg/mL .
- The compound's structural modifications enhance its interaction with microbial targets, leading to increased efficacy.
3. Anticancer Potential
Thiophene derivatives are being explored for their anticancer properties:
- In vitro studies have indicated that certain thiophene compounds exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- The mechanisms include induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways involved in cell proliferation.
Research Findings and Case Studies
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Ma et al. (2021) | Thiophene Derivative | Anti-inflammatory | Reduced TNF-α and IL-8 expression in LPS-induced inflammation models. |
| Eleftheriadis et al. (2020) | Various Thiophenes | Enzyme Inhibition | Significant inhibition of COX and LOX enzymes observed. |
| Moinuddin et al. (2023) | Schiff Base Complexes | Antimicrobial & Cytotoxic | MIC values for bacterial strains were between 0.06–9.9 μg/mL; effective against fungi as well. |
Q & A
Q. What are the recommended synthetic pathways for 3-(benzenesulfonyl)-N2-(2-methoxyphenyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine, and what methodological challenges arise during its synthesis?
A two-step approach is commonly employed:
Thiophene core functionalization : Introduce the benzenesulfonyl group at position 3 via nucleophilic substitution under anhydrous conditions (e.g., DMF, 80°C, 12 hours).
Amino group coupling : React with 2-methoxyphenylamine and 4-methylbenzoyl chloride using a palladium-catalyzed Buchwald-Hartwig amination (toluene, 110°C, 24 hours).
Challenges : Competing side reactions (e.g., over-sulfonylation) require strict stoichiometric control . Purity issues may arise due to residual palladium catalysts, necessitating column chromatography or recrystallization in ethanol/water mixtures.
Q. How can the structural integrity of this compound be validated post-synthesis?
Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?
- In vitro cytotoxicity : Screen against human cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC₅₀ determination).
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based kinetic assays.
- Solubility/logP : Assess via shake-flask method to guide formulation studies .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioactivity be resolved through experimental redesign?
Q. What theoretical frameworks guide the design of derivatives to enhance target selectivity?
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency.
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes to target receptors (e.g., ATP-binding pockets).
- Thermodynamic profiling : Calculate ΔG binding via isothermal titration calorimetry (ITC) to optimize enthalpy-driven interactions .
Q. How should environmental fate studies be structured to assess ecological risks of this compound?
- Partitioning studies : Measure soil adsorption (Kd) and octanol-water coefficients (log Kow) using OECD Guideline 121.
- Degradation pathways : Perform photolysis (UV irradiation) and biodegradation (OECD 301F) to identify metabolites (e.g., sulfonic acid derivatives).
- Trophic transfer analysis : Use model ecosystems (e.g., Daphnia magna → zebrafish) to assess bioaccumulation potential .
Q. What advanced spectroscopic techniques resolve ambiguities in its reaction intermediates?
- LC-HRMS : Track transient intermediates (e.g., sulfonamide radicals) with sub-ppm mass accuracy.
- In situ FT-IR/Raman : Monitor real-time bond formation during synthesis (e.g., C–S coupling).
- Solid-state NMR : Characterize amorphous byproducts undetected by XRD .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
